molecular formula C5H3BrFNO B12354609 4-bromo-3-fluoro-3H-pyridin-6-one

4-bromo-3-fluoro-3H-pyridin-6-one

Cat. No.: B12354609
M. Wt: 191.99 g/mol
InChI Key: OSAYBJIRMGLVNL-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-3H-pyridin-6-one is a halogenated pyridinone derivative characterized by a six-membered aromatic ring containing one nitrogen atom (pyridinone core) with bromine and fluorine substituents at positions 4 and 3, respectively. The keto group at position 6 introduces tautomerism (keto-enol), which influences its electronic properties and reactivity.

Properties

Molecular Formula

C5H3BrFNO

Molecular Weight

191.99 g/mol

IUPAC Name

4-bromo-3-fluoro-3H-pyridin-6-one

InChI

InChI=1S/C5H3BrFNO/c6-3-1-5(9)8-2-4(3)7/h1-2,4H

InChI Key

OSAYBJIRMGLVNL-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C=C(C1F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-fluoro-3H-pyridin-6-one typically involves the halogenation of pyridinone derivatives. One common method includes the use of N-bromosuccinimide (NBS) for bromination and Selectfluor® for fluorination . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a temperature range of 20-50°C .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Heterocyclic Variations

4-(3-Bromo-4-fluorobenzyl)-6-methyl-3(2H)-pyridazinone
  • Core Structure: Pyridazinone (two adjacent nitrogen atoms in a six-membered ring) vs. pyridinone (one nitrogen).
  • Substituents : A 3-bromo-4-fluorobenzyl group and a methyl group at position 4.
  • Key Differences: The pyridazinone core increases hydrogen-bonding capacity due to additional nitrogen, enhancing interactions in biological systems.
6-Bromo-2-chloro-4-iodopyridin-3-amine
  • Core Structure: Pyridine (fully unsaturated ring with one nitrogen) vs. pyridinone (unsaturated with a keto group).
  • Substituents : Bromine, chlorine, iodine, and an amine group.
  • Key Differences :
    • Multiple halogens increase molecular weight (iodine: 126.9 g/mol) and steric bulk, affecting solubility and reactivity.
    • The amine group enables nucleophilic reactions absent in the keto-containing target compound .

Fused-Ring Analogues

6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione
  • Core Structure : Triazolo-pyridine fused ring system.
  • Substituents : Bromine, fluorine, and a thione group.
  • The thione group participates in metal chelation, unlike the keto group in the target compound .
6-Bromo-1H-thieno[3,2-d]pyrimidin-4-one
  • Core Structure: Thieno-pyrimidinone (fused thiophene and pyrimidine rings).
  • Substituents : Bromine at position 5.
  • Pyrimidinone core offers additional hydrogen-bonding sites compared to pyridinone .

Functional Group Variations

6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine
  • Core Structure : Imidazo-pyridine fused system.
  • Substituents : Bromine and trifluoromethyl group.
  • Key Differences :
    • The trifluoromethyl group is strongly electron-withdrawing, enhancing metabolic stability and lipophilicity vs. the target’s fluorine substituent.
    • The fused imidazole ring introduces basicity at the imidazole nitrogen, enabling pH-dependent solubility .

Physicochemical and Reactivity Comparison

Property 4-Bromo-3-fluoro-3H-pyridin-6-one 4-(3-Bromo-4-fluorobenzyl)-6-methyl-3(2H)-pyridazinone 6-Bromo-2-chloro-4-iodopyridin-3-amine
Molecular Weight (g/mol) ~215.98 ~329.15 ~347.34
Halogen Substituents Br, F Br, F (benzyl) Br, Cl, I
Key Functional Group Keto Keto, benzyl Amine
Tautomerism Yes (keto-enol) Limited (pyridazinone) No
Hydrogen-Bonding Capacity Moderate High (pyridazinone N) Moderate (amine)

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